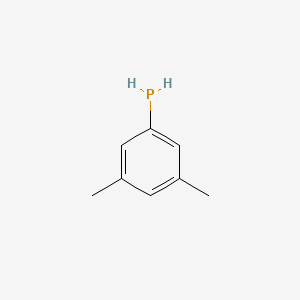

(3,5-Dimethylphenyl)phosphane

説明

Significance of Phosphane Ligands in Catalysis and Coordination Chemistry

Phosphane ligands, a class of organophosphorus compounds, are pivotal in coordination and organometallic chemistry. fiveable.me They are characterized by a phosphorus atom bonded to organic groups and act as 'soft' σ-donating ligands through their unshared electron pair. tcichemicals.com This ability allows them to form stable complexes with a wide variety of transition metals, including palladium, nickel, rhodium, and iridium. tcichemicals.comsigmaaldrich.com The significance of phosphine (B1218219) ligands stems from their remarkable versatility; by modifying the organic substituents on the phosphorus atom, one can precisely tune the ligand's electronic and steric properties. sigmaaldrich.com

Overview of (3,5-Dimethylphenyl)phosphane as a Key Ligand Framework

The (3,5-dimethylphenyl)phosphane framework is a prominent example of a substituted arylphosphane. The core structure, a 3,5-dimethylphenyl group (also known as a xylyl group) attached to phosphorus, imparts specific steric and electronic characteristics. The two methyl groups on the phenyl ring provide significant steric bulk while also being electron-donating, which increases the electron density on the phosphorus atom. This combination makes ligands derived from this framework particularly effective. smolecule.com

In research and application, this framework is most commonly encountered in its secondary and tertiary forms: bis(3,5-dimethylphenyl)phosphane and tris(3,5-dimethylphenyl)phosphine (B1295133). The synthesis of the tertiary phosphine typically involves the reaction of phosphorus trichloride (B1173362) with the corresponding Grignard reagent, 3,5-dimethylphenyl magnesium bromide. The secondary phosphine can be prepared via the reduction of its oxide, bis(3,5-dimethylphenyl)phosphine (B1275769) oxide, using reducing agents in an inert atmosphere. smolecule.comchemicalbook.com

Below is a table summarizing the key properties of phosphanes derived from this framework.

| Property | (3,5-Dimethylphenyl)phosphane | Bis(3,5-dimethylphenyl)phosphane | Tris(3,5-dimethylphenyl)phosphine |

| CAS Number | 524695-90-7 chemicalbook.com | 71360-06-0 nih.gov | 69227-47-0 scbt.com |

| IUPAC Name | (3,5-dimethylphenyl)phosphane | bis(3,5-dimethylphenyl)phosphane nih.gov | tris(3,5-dimethylphenyl)phosphane |

| Molecular Formula | C₈H₁₁P | C₁₆H₁₉P scbt.com | C₂₄H₂₇P scbt.com |

| Molecular Weight | 138.15 g/mol | 242.30 g/mol scbt.com | 346.44 g/mol scbt.com |

| Physical State | Not specified | Data not available | White crystalline solid |

| Melting Point | Not specified | Data not available | 160–163°C |

This table is populated with data from publicly available chemical databases and research articles.

Scope and Academic Relevance of Research on this Compound Class

The academic and industrial interest in the (3,5-dimethylphenyl)phosphane ligand class is primarily driven by its successful application in catalysis, especially in asymmetric synthesis where creating specific stereoisomers of a molecule is crucial. The steric bulk of the 3,5-dimethylphenyl groups plays a significant role in achieving high levels of stereoselectivity. smolecule.comresearchgate.net

Tris(3,5-dimethylphenyl)phosphine is utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential methods for synthesizing complex organic molecules.

Bis(3,5-dimethylphenyl)phosphine, often in its chiral derivative forms, has found extensive use in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com Research has shown its utility as a precursor for highly effective catalysts. For example, it is a key reactant in the preparation of iron(II) complexes used for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. sigmaaldrich.comsigmaaldrich.com Similarly, it is used to form iridium-based catalysts for the asymmetric hydrogenation of N-arylimines. sigmaaldrich.comsigmaaldrich.com

Furthermore, this phosphane is a building block for more complex and highly efficient chiral ligands. researchgate.net A notable example is its use in synthesizing (S)- and (R)-2,2′-Bis[bis(3,5-dimethylphenyl)phosphinoyl]-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (Xyl-H8-BINAPO). researchgate.net These ligands, when complexed with rhodium, catalyze the asymmetric hydrogenation of acetamidoacrylic acids and esters, yielding chiral amino acid derivatives with excellent enantiomeric excess (up to 97% ee). researchgate.net The electron-donating nature of the bis(3,5-dimethylphenyl) groups on the phosphorus atom has been shown to enhance enantioselectivity in these reactions. researchgate.net

The following table summarizes selected catalytic applications of this ligand class.

| Ligand/Precursor | Metal | Reaction Type | Substrate Type | Application |

| Tris(3,5-dimethylphenyl)phosphine | Palladium | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl halides, boronic acids, amines | Synthesis of complex organic molecules |

| Bis(3,5-dimethylphenyl)phosphine | Iron(II) | Asymmetric Transfer Hydrogenation sigmaaldrich.comsigmaaldrich.com | Ketones sigmaaldrich.comsigmaaldrich.com | Synthesis of chiral alcohols sigmaaldrich.comsigmaaldrich.com |

| Bis(3,5-dimethylphenyl)phosphine | Iridium | Asymmetric Hydrogenation sigmaaldrich.comsigmaaldrich.com | N-arylimines sigmaaldrich.comsigmaaldrich.com | Synthesis of chiral amines sigmaaldrich.comsigmaaldrich.com |

| Bis(3,5-dimethylphenyl)phosphine | Palladium | 1,4-Addition sigmaaldrich.comsigmaaldrich.com | α,β-unsaturated aldehydes sigmaaldrich.comsigmaaldrich.com | Synthesis of chiral phosphines sigmaaldrich.comsigmaaldrich.com |

| Xyl-H8-BINAPO (from precursor) | Rhodium | Asymmetric Hydrogenation researchgate.net | Acetamidoacrylic acids and esters researchgate.net | Synthesis of chiral amino acids researchgate.net |

This table highlights research findings on the catalytic uses of (3,5-dimethylphenyl)phosphane derivatives.

Structure

3D Structure

特性

CAS番号 |

524695-90-7 |

|---|---|

分子式 |

C8H11P |

分子量 |

138.15 g/mol |

IUPAC名 |

(3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C8H11P/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3 |

InChIキー |

RFXWSCVCWQKXAL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)P)C |

製品の起源 |

United States |

Synthetic Methodologies for 3,5 Dimethylphenyl Phosphane and Its Derivatives

General Synthetic Strategies for Arylphosphanes

The preparation of arylphosphanes is a cornerstone of organophosphorus chemistry, driven by their extensive use as ligands in catalysis. beilstein-journals.org Several widely employed methods exist for the formation of carbon-phosphorus bonds. A primary route involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with halophosphines. beilstein-journals.org Another fundamental strategy is the reduction of precursor phosphorus compounds, particularly phosphine (B1218219) oxides, which are often the more stable and easily handled form. beilstein-journals.org The strong P=O bond in phosphine oxides necessitates potent reducing agents, and significant research has been dedicated to developing milder and more selective reduction methods. rsc.orgnih.gov

Modern approaches also include catalytic cross-coupling reactions to form C–P bonds, which offer greater functional group tolerance. beilstein-journals.org Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, represents another key strategy for synthesizing functionalized phosphines. beilstein-journals.org To circumvent the high oxidizability of phosphines, which can complicate isolation and purification, they are often converted to more stable phosphine-borane complexes or phosphine oxides/sulfides, requiring an additional deprotection or reduction step to yield the final phosphine. beilstein-journals.org

Targeted Synthesis of (3,5-Dimethylphenyl)phosphane

The specific synthesis of (3,5-Dimethylphenyl)phosphane, a secondary phosphine, can be achieved through targeted methodologies that often leverage more stable precursors.

A direct and effective method for preparing bis(3,5-dimethylphenyl)phosphane is through the reduction of its corresponding phosphine oxide. This transformation is crucial as phosphine oxides are common byproducts and stable precursors. rsc.org Various reagents have been developed for this purpose, including silanes like hexachlorodisilane (B81481) and 1,3-diphenyl-disiloxane (DPDS), which offer high chemoselectivity. nih.govnih.gov Other systems utilize inexpensive reagents like trialkyl phosphites in the presence of an iodine catalyst, allowing the reduction to proceed at room temperature. chemistryviews.org

A specific, high-yield synthesis involves the reduction of bis(3,5-dimethylphenyl) phosphine oxide using a sodium bis(2-methoxyethoxy)aluminium dihydride solution in toluene (B28343) (Red-Al). chemicalbook.com This procedure provides the target phosphine in high purity and yield, as detailed in the table below. chemicalbook.com

| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Purity (GC) |

|---|---|---|---|---|---|---|

| bis(3,5-dimethylphenyl) phosphine oxide | Sodium bis(2-methoxyethoxy)aluminium dihydride (70% in toluene) | Toluene | -5 to 5°C | 5.5 hours | 92% | 97% |

Data sourced from ChemicalBook. chemicalbook.com

Chlorobis(3,5-dimethylphenyl)phosphane (CAS 74289-57-9) serves as a key intermediate in the synthesis of various derivatives. guidechem.comlookchem.com This organophosphorus compound, also known as bis(3,5-dimethylphenyl)phosphine chloride, is a versatile reagent for creating carbon-phosphorus bonds and is used as a ligand in transition metal catalysis. guidechem.comlookchem.com

The synthesis of the target secondary phosphane from this chlorophosphine precursor typically involves a two-step process. The chlorophosphine is first hydrolyzed to the corresponding phosphine oxide, bis(3,5-dimethylphenyl)phosphine oxide. This stable intermediate is then reduced to the final product, bis(3,5-dimethylphenyl)phosphane, using one of the methods described in the previous section. This route is advantageous as it utilizes a versatile and readily available precursor while leveraging the stability of the phosphine oxide intermediate.

Synthesis of Chiral (3,5-Dimethylphenyl)phosphane Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they create a chiral environment around a metal center. tcichemicals.com The development of synthetic routes to P-chirogenic ligands, where the phosphorus atom itself is the stereocenter, has been a significant area of research.

A major breakthrough in the synthesis of P-chirogenic phosphine ligands was the use of phosphine-boranes as key intermediates. tcichemicals.comnih.gov This methodology overcomes many of the difficulties associated with classical approaches that rely on the resolution of phosphine oxides. tcichemicals.com The synthesis begins with optically active phosphine-boranes, which can be prepared in diastereomerically pure forms. nih.gov These intermediates undergo stereospecific reactions with nucleophiles, allowing for the construction of enantiomerically pure P-chiral phosphine ligands. nih.gov The borane (B79455) group serves as a protective group that can be removed stereospecifically at a later stage. nih.gov This approach has been successfully applied to the synthesis of bidentate P-chiral phosphine ligands bearing aryl groups and is considered a convenient and potentially scalable route. nih.gov

Late-stage C-H functionalization offers a powerful and efficient strategy for creating libraries of phosphine ligands from a common, privileged scaffold. nih.govnih.gov Instead of building the ligand from scratch, this approach introduces functional groups into an existing phosphine structure in a controlled manner. One such method involves a sterically controlled iridium-catalyzed C-H borylation of bulky, unprotected arylphosphines. nih.govnih.gov In this reaction, the phosphine group acts as a bystander, with steric hindrance dictating the position of borylation. nih.gov The resulting borylated phosphines can then undergo further diversification, for example, through Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step sequence provides access to a range of functionalized phosphine regioisomers that are difficult to obtain through traditional phosphorus-directed synthesis, enabling the fine-tuning of ligand properties for specific catalytic applications. nih.govnih.gov

Derivatization and Functionalization of the (3,5-Dimethylphenyl)phosphane Scaffold

The inherent reactivity of the phosphorus atom in (3,5-Dimethylphenyl)phosphane allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures. These derivatization and functionalization reactions are crucial for fine-tuning the ligand's properties to suit specific applications.

Synthesis of Phosphane Oxides

The oxidation of (3,5-Dimethylphenyl)phosphane and its substituted analogues represents a fundamental derivatization pathway. The resulting phosphane oxides are often stable, crystalline solids, which can be useful as ligands in their own right or serve as intermediates for further transformations.

The synthesis of tris(3,5-dimethylphenyl)phosphine (B1295133) oxide has been reported, and its crystal structure has been determined. The oxidation of the parent phosphine, tris(3,5-dimethylphenyl)phosphine, can be achieved using common oxidizing agents such as hydrogen peroxide or under harsh conditions. The electrochemical oxidation potentials of tris(3,5-dimethylphenyl)phosphine have also been studied, providing insights into its electronic properties.

Similarly, bis(3,5-dimethylphenyl)phosphine oxide is a known compound that can be synthesized and utilized as a precursor for further chemical modifications. The synthesis of unsymmetrical bidentate ligands can be achieved starting from secondary phosphine oxides like bis(3,5-dimethylphenyl)phosphine oxide, which are advantageous due to their air-stability and ease of handling.

| Compound Name | Precursor | Oxidizing Agent/Method | Reference |

| Tris(3,5-dimethylphenyl)phosphine oxide | Tris(3,5-dimethylphenyl)phosphine | Harsh conditions | |

| Bis(3,5-dimethylphenyl)phosphine oxide | Bis(3,5-dimethylphenyl)phosphine | Standard oxidation methods |

Preparation of Phosphane-Olefin and Other Hybrid Ligands

The incorporation of additional donor functionalities onto the (3,5-Dimethylphenyl)phosphane scaffold leads to the formation of hybrid ligands with unique coordination properties. These ligands can act as chelating or bridging moieties in metal complexes, influencing the catalytic activity and stability of the resulting species.

A notable example is the synthesis of phosphane-olefin ligands. These ligands are of interest due to the potential for the olefinic double bond to coordinate to a metal center, creating a hemilabile ligand system. The hydrophosphination of alkenes is a common strategy to generate such ligands. For instance, the reaction of a secondary phosphine with a functionalized alkene can yield a phosphane-olefin ligand. While specific examples involving (3,5-dimethylphenyl)phosphane are not extensively detailed in the provided search results, the general principles of phosphine-catalyzed Michael additions to activated olefins suggest a viable route to such hybrid ligands.

The development of bidentate ligands from secondary phosphines is a well-established field. These methods can be adapted to synthesize P,N or P,O ligands derived from (3,5-dimethylphenyl)phosphane. For example, the reaction of a lithiated derivative of bis(3,5-dimethylphenyl)phosphine with a suitable electrophile containing a nitrogen or oxygen donor atom would lead to the desired hybrid ligand.

| Ligand Type | General Synthetic Strategy | Potential Precursors |

| Phosphane-Olefin | Hydrophosphination of alkenes, Michael addition | Bis(3,5-dimethylphenyl)phosphine, functionalized alkenes |

| P,N-Hybrid Ligands | Reaction of a metalated phosphide (B1233454) with a nitrogen-containing electrophile | Bis(3,5-dimethylphenyl)phosphine, haloamines, pyridyl halides |

| P,O-Hybrid Ligands | Reaction of a metalated phosphide with an oxygen-containing electrophile | Bis(3,5-dimethylphenyl)phosphine, haloalcohols, epoxides |

Synthesis of Phosphane-Based Metal Complexes

(3,5-Dimethylphenyl)phosphane and its derivatives are valuable ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The steric bulk and electronic properties of these phosphanes play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes.

Palladium Complexes: Tetrakis(triphenylphosphine)palladium(0) is a widely used catalyst, and analogous complexes with (3,5-Dimethylphenyl)phosphane can be synthesized. The coordination chemistry of phosphine 1-azaallyl (P^AzA) ligands with palladium has been investigated, revealing unique reactivity. While not specific to the 3,5-dimethylphenyl derivative, these studies provide a framework for the synthesis of novel palladium complexes. The general preparation of Pd(II) complexes often involves the reaction of a Pd(II) precursor, such as PdCl2(PPh3)2, with the desired phosphine ligand.

Platinum Complexes: The coordination chemistry of platinum with multidentate phosphine ligands is an active area of research. The synthesis of platinum(II) complexes with phosphine ligands often proceeds through the reaction of a Pt(II) precursor with the phosphine.

Gold Complexes: Gold(I) complexes with phosphine ligands are of significant interest. The synthesis of chloro(triphenylphosphine)gold(I) is well-established and involves the reduction of chloroauric acid in the presence of the phosphine. Similar procedures can be employed for the synthesis of gold(I) complexes with (3,5-dimethylphenyl)phosphane derivatives. Three-coordinate gold(I) complexes exhibiting aurophilic interactions have been prepared using bridging diphosphines.

Rhodium Complexes: Rhodium(III) complexes with dimethylphenylphosphine (B1211355) have been synthesized and characterized, providing a model for the coordination behavior of related phosphines. The synthesis of Tris(dimethylphenylphosphine)rhodium(I) PF6 has also been reported. These examples suggest that (3,5-dimethylphenyl)phosphane can readily form complexes with rhodium in various oxidation states.

Iridium Complexes: Iridium(III) complexes with dimethylphenylphosphine have been studied using nuclear magnetic resonance, demonstrating the utility of this technique in characterizing such species. The synthesis of iridium(III) complexes often involves the reaction of an iridium precursor with the phosphine ligand.

| Metal | Precursor Example | Ligand | Complex Type Example | Reference |

| Palladium | PdCl2(PPh3)2 | Tris(3,5-dimethylphenyl)phosphine | [PdCl2(P(3,5-Me2C6H3)3)2] | |

| Platinum | PtCl2 | Bidentate phosphine | [PtCl2(diphosphine)] | |

| Gold | HAuCl4 | Tris(3,5-dimethylphenyl)phosphine | [( (3,5-Me2C6H3)3P)AuCl] | |

| Rhodium | RhCl3 | Dimethylphenylphosphine | mer-[RhCl3(PMe2Ph)3] | |

| Iridium | [Ir(COD)Cl]2 | Dimethylphenylphosphine | [IrCl(COD)(PMe2Ph)] |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement of tris(3,5-dimethylphenyl)phosphine (B1295133) and its derivatives in the solid state. This technique allows for detailed analysis of molecular geometry, conformation, and the subtle non-covalent forces that govern how the molecules arrange themselves in a crystal lattice.

The crystal structure of tris(3,5-dimethylphenyl)phosphine reveals a distinctly pyramidal geometry around the central phosphorus atom. fujifilm.comacs.org The conformation of the three 3,5-dimethylphenyl groups deviates significantly from an idealized threefold rotational (helical) symmetry. fujifilm.com

A key parameter for describing the geometry of phosphines is the pyramidality index, defined as the sum of the C-P-C bond angles. For tris(3,5-dimethylphenyl)phosphine, this value is 305.35 (16)°. fujifilm.com This indicates a more pronounced pyramidal geometry compared to the archetypal triarylphosphine, triphenylphosphine (B44618) (Ph₃P). This increased pyramidality, despite the presence of sterically demanding dimethylphenyl groups, is attributed to the influence of intramolecular dispersion forces. fujifilm.comsjtu.edu.cn

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₄H₂₇P | fujifilm.com |

| Crystal System | Monoclinic | fujifilm.com |

| Space Group | P2₁/c | fujifilm.com |

| Pyramidality Index (Σ C-P-C) | 305.35 (16)° | fujifilm.com |

Tris(3,5-dimethylphenyl)phosphine is a bulky phosphine (B1218219) ligand widely used in coordination chemistry and catalysis. acs.org X-ray crystallography has been instrumental in characterizing the structure of its various metal complexes.

Palladium(II) Complex : In the dimeric complex, trans-Di-μ-chlorido-bis{chlorido[tris(3,5-dimethylphenyl)phosphane-κP]palladium(II)}, the palladium atom adopts a slightly distorted square-planar coordination geometry. The phosphine ligand exhibits an effective cone angle of 169°. The crystal packing is stabilized by C—H⋯Cl interactions between the complex and dichloromethane (B109758) solvent molecules, as well as C—H⋯π and π–π interactions. guidechem.com

Ruthenium(II) and Copper(I) Complexes : In crowded coordination spheres, such as in a diruthenium(II) hydrogenation catalyst and a cationic copper(I) phenanthroline complex, the phosphine ligand adapts its conformation. acs.orgcore.ac.uk One of the three dimethylphenyl rings reorients to become nearly orthogonal to the metal-phosphorus coordination axis, with M-P-C-C torsion angles of approximately 84-87°. acs.orgcore.ac.uk This demonstrates the conformational flexibility of the ligand in sterically demanding environments.

Molybdenum(II) Complex : In trans-acetyl-dicarbonyl(cyclopentadienyl)[tris(3,5-dimethylphenyl)phosphane]molybdenum(II), the ligand is part of a "four-legged piano-stool" geometry. The methyl groups on the aromatic rings have a significant impact on the supramolecular organization, participating in C—H⋯O interactions that link molecules into chains. iucr.org

Other Adducts : The ligand has also been structurally characterized in complexes with silver(I) and as a borane (B79455) adduct, where its significant steric bulk is employed to prevent unwanted aggregation in the crystal lattice. acs.orgcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the identity, purity, and electronic properties of tris(3,5-dimethylphenyl)phosphine in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are routinely used to verify the organic framework of the ligand. The spectra would show characteristic signals for the aromatic protons and carbons, as well as distinct signals for the methyl group substituents. The integration of the proton signals and the number of unique carbon signals confirm the molecular symmetry and purity of the sample.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| ¹H (CH₃) | 2.312 (s, 18H) | acs.org | |

| ¹H (C4-H) | 7.144 (s, 3H) | acs.org | |

| ¹H (C2,6-H) | 7.282 (d, 6H) | ³JPH = 12.3 | acs.org |

| ¹³C (CH₃) | 21.47 | acs.org | |

| ¹³C (C2,6) | 129.74 | ²JPC = 9.8 | acs.org |

| ¹³C (C1) | 132.67 | ¹JPC = 102.6 | acs.org |

| ¹³C (C4) | 133.67 | ⁴JPC = 3.0 | acs.org |

| ¹³C (C3,5) | 138.16 | ³JPC = 12.8 | acs.org |

Phosphorus-31 (³¹P) NMR is particularly diagnostic for phosphine-containing compounds, as the chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. The ³¹P NMR spectrum of tris(3,5-dimethylphenyl)phosphine would exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift for tertiary phosphines typically appears in a characteristic range. For example, the significantly bulkier analogue, tris(3,5-di-tert-butylphenyl)phosphine, has a reported ³¹P chemical shift of -1.30 ppm. core.ac.uk

Upon oxidation to tris(3,5-dimethylphenyl)phosphine oxide , the electronic environment of the phosphorus atom changes dramatically, resulting in a significant downfield shift in the ³¹P NMR spectrum to +29.73 ppm. acs.org This large shift is a reliable indicator of phosphine oxidation, a common side reaction, and is therefore useful for monitoring reaction progress and assessing sample purity.

Application of NMR in Stereochemical Analysis of Chiral Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of chiral molecules. For chiral derivatives of (3,5-Dimethylphenyl)phosphane, particularly those where the phosphorus atom itself is a stereocenter (P-chiral), ³¹P NMR is an indispensable tool. The enantiomeric purity and absolute configuration of these phosphines can often be determined through two main NMR-based strategies: the use of chiral solvating agents (CSAs) or the conversion of enantiomers into diastereomers.

Chiral solvating agents are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. For instance, commercially available amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have been successfully used to differentiate enantiomers of various chiral phosphorus compounds, including phosphine oxides, phosphinates, and phosphonates, by inducing separate signals in their ³¹P NMR spectra. nih.govwiley-vch.de The degree of separation of the NMR signals (Δδ) for the two enantiomers in the presence of a CSA is a direct measure of the agent's effectiveness. Although direct studies on (3,5-Dimethylphenyl)phosphane are not prevalent, the principles established with other arylphosphines are broadly applicable. For example, the separation of resonances for chiral phosphonates using FBTrp has been observed, with chemical shift differences (Δδ) in the parts-per-billion (ppb) range, which is sufficient for determining enantiomeric excess (ee). nih.gov

Another approach involves reacting the chiral phosphine with a chiral, enantiopure reagent to form stable diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. For example, a P-chiral phosphine can be converted into a phosphonium (B103445) salt by reacting it with a chiral alkyl halide. The resulting diastereomeric salts will exhibit different chemical shifts and coupling constants in both ¹H and ³¹P NMR, allowing for their relative quantification. cdnsciencepub.com The magnetic inequivalence of protons near the chiral phosphorus center, such as diastereotopic benzyl (B1604629) protons, can also provide structural proof in ¹H NMR spectra. cdnsciencepub.com

More recently, chiral metal complexes have been developed as sensors for the ³¹P NMR analysis of phosphines, often after in-situ oxidation to the corresponding phosphine oxides. acs.orgmdpi.com Octahedral indium complexes, for example, have shown remarkable efficiency in resolving the signals of chiral phosphine oxides, enabling the reliable determination of absolute chirality. acs.org This method is anticipated to be a universal tool for measuring the optical purity of a wide range of chiral phosphines. acs.orgmdpi.com

Mechanistic Insights via In-Situ NMR Studies

In-situ NMR spectroscopy is a powerful method for gaining deep mechanistic insights into chemical reactions by monitoring them directly as they occur within the NMR tube. This technique allows for the real-time observation of reactants, intermediates, products, and catalyst states, providing direct evidence for proposed reaction pathways. elte.huresearchgate.net

For reactions involving (3,5-Dimethylphenyl)phosphane as a ligand or catalyst, in-situ NMR can be particularly revealing. For example, in palladium-catalyzed cross-coupling reactions, ³¹P NMR is used to monitor the conversion of the Pd(II) pre-catalyst to the active Pd(0) species. rsc.org The chemical shifts and coupling constants (like ¹J(P,P) in bidentate phosphine complexes) can help identify the oxidation state and coordination environment of the metal center throughout the catalytic cycle. rsc.orgnih.gov

In the context of phosphine-catalyzed reactions, such as the cyclo-oligomerization of isocyanates, in-situ NMR has been instrumental in identifying key catalytic intermediates. elte.huthieme-connect.com In studies on similar phosphine catalysts, researchers have been able to structurally characterize zwitterionic intermediates by monitoring the reaction at low temperatures using ¹³C and ³¹P NMR spectroscopy. elte.hu The observation of specific intermediates and their temperature-dependent behavior provides a molecular-level understanding of the catalytic mechanism. elte.huresearchgate.net

Furthermore, in-situ NMR is used to study ligand exchange dynamics and the formation of catalytically active species. For example, variable temperature NMR experiments can reveal fluxional behavior in metal-phosphine complexes, such as the exchange of ligands or the inversion of chelate rings. rsc.org In studies of photochemical reactions, in-situ ³¹P{¹H} NMR monitoring has been used to track the sequential arylation of white phosphorus to form arylphosphines, identifying intermediates like secondary phosphines (e.g., Ph₂PH) along the reaction pathway. uni-regensburg.de These direct observations are crucial for optimizing reaction conditions and designing more efficient catalysts.

Mass Spectrometry for Gas-Phase Ion Chemistry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds. When coupled with techniques like electron ionization (EI), it also provides a wealth of structural information through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways

The electron ionization mass spectrum of an arylphosphine like (3,5-Dimethylphenyl)phosphane is characterized by a series of fragment ions that reveal the molecule's structure. While a specific spectrum for (3,5-Dimethylphenyl)phosphane is not widely published, its fragmentation can be predicted based on extensive studies of related compounds like dimethylphenyl phosphane and other organophosphorus compounds. oup.comtandfonline.comnih.govlibretexts.org

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•). The fragmentation of this radical cation typically proceeds through several competing pathways:

Loss of a Methyl Radical: Cleavage of a phosphorus-methyl bond (if present) or a methyl group from the aromatic ring is a common initial fragmentation step. For dimethylphenyl phosphane, the loss of a methyl radical (•CH₃) is a dominant process. nih.gov

Loss of a Hydrogen Atom: α-cleavage, involving the loss of a hydrogen atom (•H) from a methyl substituent, is another frequent pathway. nih.gov

Cleavage of the P-C(aryl) Bond: The bond between the phosphorus atom and the dimethylphenyl ring can break, leading to ions corresponding to the aryl group or the phosphine moiety.

Rearrangements: McLafferty-type rearrangements are common in organophosphorus esters and can occur in substituted phosphines, often involving hydrogen migration. oup.com

For dimethylphenyl phosphane (C₆H₅P(CH₃)₂), a related compound, the key fragmentation involves a competition between the direct loss of a •CH₃ radical and a rearrangement to an α-distonic isomer via a 1,2-H shift from a methyl group to the phosphorus atom. nih.gov The resulting [M-CH₃]⁺ ion undergoes further fragmentation, primarily through the elimination of a neutral H₂ molecule. nih.gov The formation of the tropylium-like ion C₇H₇⁺ is noted to be a minor process. nih.gov

A generalized fragmentation pattern for aryl phosphines can be summarized in the following table, with m/z values being illustrative.

| Precursor Ion | Fragmentation Process | Neutral Loss | Resulting Fragment Ion |

| M⁺• | Loss of methyl radical | •CH₃ | [M-CH₃]⁺ |

| M⁺• | Loss of hydrogen atom | •H | [M-H]⁺ |

| [M-CH₃]⁺ | Loss of dihydrogen | H₂ | [M-CH₃-H₂]⁺ |

| M⁺• | P-C(aryl) bond cleavage | •P(CH₃)₂ | [C₆H₃(CH₃)₂]⁺ |

This table represents plausible fragmentation pathways for arylphosphines based on documented behaviors of similar structures.

Studies on Radical Cation Rearrangements

The gas-phase chemistry of radical cations is a complex field where rearrangements often precede or compete with direct fragmentation. ucdavis.edursc.org For arylphosphine radical cations, these rearrangements can involve hydrogen scrambling or more significant skeletal reorganizations. nih.govresearchgate.net

Studies on the radical cation of dimethylphenyl phosphane have shown that a 1,2-hydrogen shift from a methyl group to the phosphorus atom is a key rearrangement step. nih.govresearchgate.net This creates an α-distonic isomer, where the charge and radical sites are separated, influencing subsequent fragmentation. This rearrangement competes directly with the simple cleavage of a C-P bond to lose a methyl radical. nih.gov The relative energetics of these competing pathways are influenced by the nature of the heteroatom (N, P, As), with the 1,2-H shift being a significant pathway for phosphorus. nih.gov

Furthermore, the radical cations of triarylphosphines, formed via photoinduced electron transfer, are known to react with molecular oxygen. researchgate.net This leads to the formation of a phosphine peroxy radical cation, which ultimately results in the corresponding phosphine oxide. researchgate.net Such studies highlight how radical cation chemistry can dictate the oxidative stability and reactivity of phosphines. While specific research on the radical cation rearrangements of (3,5-Dimethylphenyl)phosphane is limited, the principles derived from similar pnictogen derivatives provide a robust framework for understanding its gas-phase behavior. nih.gov

Complementary Spectroscopic Techniques in Structural Research

While NMR and MS provide core structural and connectivity data, other spectroscopic techniques offer complementary information about the electronic properties of molecules.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy measures the transitions of electrons from lower to higher energy orbitals upon the absorption of ultraviolet or visible light. For (3,5-Dimethylphenyl)phosphane, the UV-Vis spectrum is dominated by electronic transitions associated with the aromatic ring and the phosphorus lone pair. researchgate.net

The spectrum typically shows two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the dimethylphenyl aromatic system. For the related compound 3,5-dimethylphenol (B42653) (3,5-DMP), a weak band is observed around 272 nm, which is attributed to the n→π* transition of the benzenic cycle, with a molar absorption coefficient (ε) of 1550 M⁻¹cm⁻¹. researchgate.net A shoulder is also reported around 218 nm. researchgate.net

n → σ* or n → π* Transitions: These transitions involve the non-bonding (lone pair) electrons on the phosphorus atom. The n → σ* transition, promoting a lone pair electron to a P-C antibonding orbital, typically occurs at shorter wavelengths. If there is conjugation between the phosphorus lone pair and the aromatic π-system, an n → π* transition may also be observed.

The position (λ_max) and intensity (ε) of these absorption bands are sensitive to the substituents on the phosphine and the solvent environment. The electronic properties of phosphine ligands, such as their ability to donate electrons to a metal center, can be correlated with spectroscopic data. psu.edursc.orgmanchester.ac.uk For instance, the energy of the n → σ* transition can provide a measure of the ligand's donor strength. Although less common than using IR spectroscopy of metal-carbonyl complexes, UV-Vis spectroscopy offers a direct probe of the ligand's electronic structure. psu.edu

| Compound/System | λ_max (nm) | Molar Absorptivity (ε) / (M⁻¹cm⁻¹) | Transition Type (Tentative) | Reference |

| 3,5-Dimethylphenol (aqueous) | 272 | 1550 | n→π* (aromatic) | researchgate.net |

| 3,5-Dimethylphenol (aqueous) | ~218 (shoulder) | Not specified | π→π* (aromatic) | researchgate.net |

| Tris(3,5-dimethylphenyl) phosphate | Not specified | Sadtler Ref. 7927 | Not specified | nih.gov |

This table includes data for structurally related compounds to provide context for the expected UV-Vis absorption of (3,5-Dimethylphenyl)phosphane.

Vibrational (IR) Spectroscopy

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is an essential analytical technique for the structural confirmation of (3,5-Dimethylphenyl)phosphane. The IR spectrum provides valuable information regarding the key functional groups present in the molecule, namely the primary phosphine (-PH₂) group and the substituted aromatic ring. The vibrational modes of these groups give rise to characteristic absorption bands in the mid-infrared region.

Detailed analysis of the spectrum allows for the identification of P-H, aromatic C-H, and aliphatic C-H stretching and bending vibrations, as well as the characteristic C=C stretching vibrations of the phenyl ring. While a fully assigned experimental spectrum is not widely published, the expected absorption frequencies can be reliably predicted based on extensive data from analogous primary phosphines and substituted aromatic compounds. acs.orged.ac.uklibretexts.org

The most diagnostic feature for a primary phosphine is the P-H stretching vibration. ed.ac.uk In primary phosphines (R-PH₂), two distinct bands are anticipated: one for the symmetric and one for the asymmetric stretching modes of the P-H bonds. For comparison, the fundamental P-H stretching vibration in phosphine (PH₃) is observed at 2321 cm⁻¹. nih.gov The electronic effects of the 3,5-dimethylphenyl group are expected to influence the exact position of these bands. Studies on various primary phosphines confirm that these ν(P-H) modes are characteristic and their position shifts upon coordination to a metal center. acs.orgpsu.edu

The aromatic nature of the molecule is confirmed by several bands. The stretching vibrations of the C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹. libretexts.org Below this, in the 2850-3000 cm⁻¹ region, the stretching vibrations corresponding to the methyl (CH₃) groups are found. libretexts.org Furthermore, the C=C stretching vibrations within the aromatic ring give rise to a series of absorptions, typically in the 1400 cm⁻¹ to 1600 cm⁻¹ range. libretexts.org

The substitution pattern on the benzene (B151609) ring—in this case, 1,3,5-trisubstitution—influences the C-H out-of-plane (oop) bending vibrations, which generate strong bands in the fingerprint region of the spectrum (typically below 900 cm⁻¹). libretexts.orgmsu.edu This region, while complex, provides a unique "fingerprint" for the molecule, confirming the specific arrangement of substituents on the phenyl ring.

The table below summarizes the expected characteristic infrared absorption bands for (3,5-Dimethylphenyl)phosphane based on established group frequencies from spectroscopic literature. libretexts.orglibretexts.orgmsu.edumsu.edu

Interactive Data Table: Expected IR Absorption Bands for (3,5-Dimethylphenyl)phosphane

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3080 - 3010 | C-H Stretch | Aromatic (Aryl) | Medium to Weak |

| 2980 - 2870 | C-H Stretch | Aliphatic (Methyl) | Medium |

| 2330 - 2280 | P-H Stretch | Primary Phosphine | Medium, Sharp |

| ~1600, ~1580, ~1460 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1440 | C-H Bend (Asymmetric) | Methyl | Medium |

| 1380 - 1365 | C-H Bend (Symmetric) | Methyl | Medium |

| ~1150 | P-H Bend (Scissoring) | Primary Phosphine | Medium to Weak |

| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong |

Coordination Chemistry and Ligand Properties in Transition Metal Complexes

Fundamental Coordination Modes of (3,5-Dimethylphenyl)phosphane

As a tertiary phosphine (B1218219), (3,5-Dimethylphenyl)phosphane functions as a classic Lewis base, possessing a lone pair of electrons on the phosphorus atom. oulu.fi This lone pair is readily available for donation to a vacant orbital on a transition metal center, forming a coordinative σ-bond. oulu.fi Consequently, its primary and most fundamental coordination mode is as a monodentate ligand, binding to the metal (M) through the phosphorus atom (P), denoted as M-P. oulu.fi

Steric and Electronic Parameters of the Ligand

The performance of (3,5-Dimethylphenyl)phosphane as a ligand is dictated by a combination of its steric size and its electronic properties. These parameters are crucial in determining the stability of metal-ligand bonds, the coordination number of the metal complex, and the kinetics of catalytic reactions.

The steric bulk of a phosphine ligand is most commonly quantified using the Tolman cone angle (θ). This model provides an effective measure of the steric demand of the ligand at the metal center. For tris(3,5-dimethylphenyl)phosphane, the cone angle is significantly larger than that of the parent triphenylphosphine (B44618) (145°). The calculated effective cone angle for tris(3,5-dimethylphenyl)phosphane in a palladium(II) complex is 169°. nih.goviucr.org Other estimates place the value in a range of 160° to 180°. nih.gov This substantial steric profile is a direct result of the methyl groups at the meta-positions of the phenyl rings.

| Parameter | Value | Reference Ligand (Triphenylphosphine) |

|---|---|---|

| Effective Cone Angle (θ) | 169° nih.goviucr.org | 145° |

| General Cone Angle Range | ~160-170° | - |

The electronic nature of (3,5-Dimethylphenyl)phosphane is characterized by its basicity and electron-donating capability. The presence of two electron-donating methyl groups on each phenyl ring increases the electron density at the phosphorus center compared to unsubstituted triphenylphosphine. This enhanced electron density increases the phosphine's σ-donor ability, which can strengthen the metal-ligand bond and accelerate key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions. While the substitution on the aryl rings can be used to subtly tune the electronic nature of the phosphine, studies on related enediyne phosphines suggest that electron-donating groups on the terminal phenyl rings only minimally increase the basicity of the phosphine. rsc.org

Studies have shown that this modification can lead to improved catalytic performance. For example, in the hydroformylation of propene, rhodium catalysts with phosphine ligands bearing meta-alkyl substituents demonstrated increased activity, in some cases reaching levels comparable to catalysts with triphenylphosphine. oulu.fi The combination of increased steric hindrance and enhanced electron-donating properties makes tris(3,5-dimethylphenyl)phosphane a more effective ligand than triphenylphosphine in certain catalytic applications, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Formation and Characterization of Metal Complexes

(3,5-Dimethylphenyl)phosphane readily forms stable complexes with a variety of transition metals. These complexes are essential for investigating new catalytic pathways and for understanding the fundamental principles of coordination chemistry.

Palladium complexes are among the most widely used precursors in organic synthesis. nih.goviucr.org The reaction of tris(3,5-dimethylphenyl)phosphane with a palladium(II) source, such as dichloro(1,5-cyclooctadiene)palladium(II) ([PdCl₂(COD)]), leads to the formation of a stable palladium(II)-phosphine complex. nih.goviucr.org

Specifically, the reaction between [PdCl₂(COD)] and tris(3,5-dimethylphenyl)phosphane in a dichloromethane (B109758) solvent results in the formation of a dimeric complex, trans-Di-μ-chlorido-bis{chlorido[tris(3,5-dimethylphenyl)phosphane-κP]palladium(II)}. nih.goviucr.org In this structure, two [PdCl₂(P(C₈H₉)₃)] units, which would otherwise be square-planar monomers, dimerize. nih.goviucr.org The dimerization occurs through the formation of two bridging chloride ligands (μ-chlorido), with each palladium center being coordinated by the phosphorus atom of the phosphane ligand, one terminal chloride, and the two bridging chlorides. nih.goviucr.org

The coordination sphere around each Pd(II) atom is slightly distorted square-planar. nih.goviucr.org X-ray crystallographic analysis of the dimeric compound, which crystallizes with a dichloromethane solvent molecule, provides precise details of its molecular structure. nih.goviucr.org The complex molecule is situated about an inversion center, and the equivalent terminal ligands are in a mutually trans orientation. nih.goviucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.747 (2) |

| b (Å) | 9.1038 (13) |

| c (Å) | 21.376 (3) |

| β (°) | 117.576 (8) |

| Volume (ų) | 2543.8 (6) |

| Pd-P Bond Distance (Å) | Adjusted to 2.28 for cone angle calculation |

| P1—Pd1—Cl1 Angle (°) | 173.90 (3) |

| Cl2—Pd1—Cl1 Angle (°) | 173.20 (3) |

Rhodium(I) Complexes and Their Coordination Behavior

Rhodium(I) complexes are pivotal in a wide range of catalytic processes, including hydrogenation, hydroformylation, and C-H bond activation. The coordination of phosphine ligands to the rhodium(I) center is critical in modulating its catalytic activity. (3,5-Dimethylphenyl)phosphane serves as a bulky, electron-rich ligand that can influence both the steric and electronic environment around the metal center.

The coordination of phosphine ligands to a rhodium center can be elucidated through various spectroscopic and crystallographic techniques. In rhodium(I) complexes, the coordination geometry is typically square planar. The coordination of bulky phosphine ligands like (3,5-Dimethylphenyl)phosphane can lead to distortions from the ideal square planar geometry due to steric hindrance between the ligands.

An example of the coordination behavior can be seen in complexes where a planar-chiral (arene)chromium scaffold is incorporated with a bis(3,5-dimethylphenyl)phosphino-derivative. sci-hub.se The crystal structure of such rhodium complexes reveals a slightly distorted square-planar environment around the rhodium atom. sci-hub.se The bond angles and lengths within the coordination sphere are influenced by the steric demands of the bulky 3,5-dimethylphenyl groups.

The coordination of H-spirophosphoranes to a rhodium precursor, [Rh(CO)2Cl]2, has been shown to occur in a bidentate fashion, yielding complexes of the type [Rh(CO)ClL]. acs.org While not directly involving (3,5-Dimethylphenyl)phosphane itself, this study highlights the diverse coordination modes that phosphine-based ligands can adopt with rhodium(I). The stability and reactivity of these complexes are highly dependent on the nature of the phosphine ligand.

The synthesis of five-coordinate rhodium(III) complexes with PNP pincer ligands, which feature phosphine donors, further illustrates the versatility of phosphine coordination chemistry with rhodium. nih.gov These complexes exhibit structural dynamics in solution, such as pseudorotation, which can be influenced by the steric and electronic properties of the phosphine substituents. nih.gov

| Complex | Coordination Geometry | Key Structural Features | Reference |

| Rhodium(I) complex with a bis(3,5-dimethylphenyl)phosphino-derivative of a planar-chiral (arene)chromium scaffold | Distorted square-planar | Similar structure to related rhodium complexes, with the geometry influenced by the bulky phosphine ligand. | sci-hub.se |

| [Rh(CO)Cl(H-spirophosphorane)] | Square-planar | Bidentate coordination of the H-spirophosphorane ligand. | acs.org |

| [Rh(PNP)(biph)][BArF4] | Five-coordinate | Structurally dynamic, exhibiting pseudorotation of the biph ligand. | nih.gov |

Copper(I) Complexes and Photophysical Properties

Copper(I) complexes have garnered significant attention due to their promising photophysical properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The luminescence of copper(I) complexes is highly sensitive to the coordination environment, and the choice of ligands is paramount in tuning their emission characteristics. (3,5-Dimethylphenyl)phosphane, as a bulky and electron-donating ligand, can be employed to modulate the photophysical properties of copper(I) complexes.

The photoluminescence of copper(I) complexes often arises from metal-to-ligand charge transfer (MLCT) or cluster-centered (CC) excited states. The energy of these states, and consequently the emission color and efficiency, can be tuned by modifying the ligands. In three-coordinate heteroleptic Cu(I) β-diketiminate triarylphosphine complexes, the steric bulk of the ligands plays a crucial role in their photophysical properties. osti.gov Complexes with more sterically encumbered ligands tend to exhibit room-temperature photoluminescence with long excited-state lifetimes, indicative of phosphorescence. osti.gov

For instance, in a series of nine Cu(I) complexes with different β-diketiminate and triarylphosphine ligands, those with bulky substituents on the β-diketiminate ligand were the only ones to show room-temperature photoluminescence. osti.gov While the primary influence was from the β-diketiminate ligand, the nature of the phosphine ligand also had an effect on the excited-state dynamics.

In another study, a family of photoemissive linear Cu(I) complexes with mesoionic carbene (MIC) and amido ligands were synthesized. chemrxiv.org The careful tuning of the electronic and structural properties of the ligands allowed for the modulation of emission wavelengths from 400 to 520 nm. One of the complexes in this study, Cu3,5-MePhMICNaphCz, incorporated a 3,5-dimethylphenyl group. chemrxiv.org This complex exhibited a slightly cathodically shifted oxidation potential compared to its mesityl analogue, consistent with the 3,5-dimethylphenyl group being more electron-donating. chemrxiv.org The photoluminescence quantum yield (ΦPL) for this complex was measured at 5.2%. chemrxiv.org

The fabrication of [CuI(L)]n thin films, where L is an alkylpyridine ligand such as 3,5-dimethylpyridine, has also been explored. nih.govfrontiersin.org These films exhibit blue emission and have potential applications as sensors for volatile halogenated compounds due to the reversible quenching of their luminescence. nih.govfrontiersin.org

| Complex | Emission Maximum (λem) | Quantum Yield (ΦPL) | Excited-State Lifetime (τ) | Reference |

| [Cu(β-diketiminate)(PAr3)] | 519-566 nm (for bulky β-diketiminate) | - | 15-70 µs (for bulky β-diketiminate) | osti.gov |

| Cu3,5-MePhMICNaphCz | ~530 nm | 5.2% | - | chemrxiv.org |

| [CuI(3,5-dimethylpyridine)]n film | 457–515 nm | - | 0.6 to 5.5 µs | nih.govfrontiersin.org |

Ruthenium(II) Complexes in Catalytic Contexts

Ruthenium(II) complexes are highly versatile catalysts for a broad spectrum of organic transformations, including hydrogenation, transfer hydrogenation, and cross-coupling reactions. The use of phosphine ligands, and in particular (3,5-Dimethylphenyl)phosphane and its derivatives, has been instrumental in the development of highly active and selective ruthenium catalysts. The steric bulk and electron-donating ability of the 3,5-dimethylphenyl groups can enhance catalyst stability and promote desired reaction pathways.

A notable application of ruthenium complexes with ligands bearing 3,5-dimethylphenyl substituents is in asymmetric hydrogenation. For instance, the chiral ruthenium(II) complex (S)-Ru(OAc)2(DM-BINAP), where DM-BINAP is 2,2'-bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl, is a widely used catalyst for asymmetric hydrogenation reactions. The sterically demanding DM-BINAP ligand, with its 3,5-dimethylphenyl substituents, enhances steric and electronic control during catalysis, leading to high enantioselectivity.

Ruthenium complexes containing the bis[bis(3,5-dimethylphenyl)phosphino]methane (B60575) ligand are utilized in various catalytic processes, including hydrogenation and carbon-nitrogen coupling reactions. The formation of stable coordination complexes with ruthenium enhances the metal center's reactivity and selectivity.

Furthermore, ruthenium-diphosphine complexes derived from ligands such as 3,5-di-Me-PHANEPHOS have been developed for catalytic applications. google.com The specific structure of the phosphine ligand is crucial for the performance of the resulting ruthenium catalyst. The synthesis of ruthenium complexes often involves the reaction of a ruthenium precursor with the desired phosphine ligand under controlled conditions. smolecule.com

The catalytic activity of ruthenium(II) complexes with iminophosphane ligands has been investigated for the hydration of nitriles. acs.org Modification of the substitution pattern on the iminophosphane, including the introduction of methyl groups on the phenyl rings of the phosphine, affects the yield of the catalytic reaction. acs.org This highlights the tunability of the catalytic system through ligand design.

| Catalytic Reaction | Ruthenium Complex/Ligand | Key Findings | Reference |

| Asymmetric Hydrogenation | (S)-Ru(OAc)2(DM-BINAP) | High enantioselectivity due to steric and electronic control from the DM-BINAP ligand. | - |

| Hydrogenation and C-N Coupling | Ru complex with bis[bis(3,5-dimethylphenyl)phosphino]methane | Formation of stable complexes enhances reactivity and selectivity. | |

| General Catalysis | Ru-diphosphine complexes from 3,5-di-Me-PHANEPHOS | Ligand structure is critical for catalyst performance. | google.com |

| Hydration of Nitriles | Ru(II) with iminophosphane ligands | Substitution on the phosphine ligand influences catalytic yield. | acs.org |

Design Principles for Tunable Ligand Architectures

The development of new and improved catalysts often relies on the rational design of ligands with tunable properties. The (3,5-Dimethylphenyl)phosphane scaffold provides a versatile platform for creating such tunable ligand architectures. By systematically modifying the structure of the ligand, it is possible to fine-tune the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic reaction.

One of the key design principles is the modulation of steric bulk. The methyl groups at the 3 and 5 positions of the phenyl rings in (3,5-Dimethylphenyl)phosphane already impart significant steric hindrance. This steric bulk can be further adjusted by introducing different substituents at other positions on the phenyl rings or by incorporating the phosphine into a larger, more complex ligand framework. Increased steric bulk can, for example, promote reductive elimination in cross-coupling reactions or enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket around the metal center.

Electronic tuning is another crucial aspect of ligand design. The electron-donating ability of the phosphine ligand can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl rings. The 3,5-dimethyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This can enhance the catalytic activity by, for example, facilitating oxidative addition. The electronic properties can be further tuned by introducing other substituents.

The incorporation of the (3,5-dimethylphenyl)phosphino group into multidentate ligand scaffolds is a powerful strategy for creating highly effective and selective catalysts. For example, the synthesis of supramolecularly tunable chiral diphosphine ligands has been achieved by introducing crown ethers into the backbone of a chiral dipyridylphosphine ligand. rsc.orgrsc.org This allows for the tuning of the catalyst's properties through non-covalent interactions with metal ions. rsc.orgrsc.org

The development of indolyl phosphine ligands offers a highly tunable platform for palladium-catalyzed cross-coupling reactions. google.com The steric and electronic properties of these ligands can be easily modified, leading to highly efficient catalysts. google.com The synthesis of these ligands often involves straightforward methods, making them readily accessible. google.com

Applications of 3,5 Dimethylphenyl Phosphane Ligands in Homogeneous Catalysis

General Principles of Phosphane-Mediated Homogeneous Catalysis

Homogeneous catalysis mediated by transition metals, particularly palladium, often relies on a catalytic cycle involving changes in the metal's oxidation state. Phosphane ligands, such as (3,5-Dimethylphenyl)phosphane, play a crucial role in modulating this cycle. The electronic properties of the phosphane ligand, governed by the substituents on the phosphorus atom, influence the electron density at the metal center. Electron-donating ligands, like (3,5-Dimethylphenyl)phosphane with its two methyl groups on each phenyl ring, increase the electron density on the palladium. This enhancement facilitates the crucial oxidative addition step, often the rate-determining step, where the aryl halide adds to the Pd(0) center.

Furthermore, the steric bulk of the phosphane ligand is a critical factor. The significant size of the 3,5-dimethylphenyl groups creates a bulky coordination sphere around the palladium atom. This steric hindrance promotes the reductive elimination step, where the newly formed carbon-carbon bond is released from the metal center, regenerating the active Pd(0) catalyst. The balance between the electronic and steric effects of the phosphane ligand is paramount in achieving high catalytic activity and selectivity.

Cross-Coupling Reactions

(3,5-Dimethylphenyl)phosphane and its derivatives, such as bis(3,5-dimethylphenyl)phosphine (B1275769), have found application as supporting ligands in a suite of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Heck Reaction Mechanisms and Efficiencies

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. While specific data on the performance of (3,5-Dimethylphenyl)phosphane in the Heck reaction is not extensively detailed in readily available literature, the ligand's characteristics suggest its utility. Its electron-rich nature would facilitate the initial oxidative addition, while its steric bulk would encourage the final reductive elimination step, potentially leading to efficient catalysis.

General efficiency in Heck reactions is often dictated by the choice of ligand, base, and solvent. The use of bulky, electron-rich phosphines is known to promote high turnover numbers and accommodate a broad range of substrates, including less reactive aryl chlorides.

Suzuki-Miyaura Coupling: Scope and Selectivity

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. The choice of phosphane ligand is critical for the success of this reaction, particularly when using challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides.

While comprehensive data tables for the specific use of (3,5-Dimethylphenyl)phosphane are scarce, research on related bulky, electron-rich biaryl phosphine (B1218219) ligands provides insight. These ligands are known to create highly active catalysts that promote the transmetalation step and the final reductive elimination. For instance, catalyst systems employing such ligands have shown high efficacy in the coupling of various aryl chlorides and boronic acids, as illustrated in the table below, which showcases the performance of a related bulky phosphine ligand system.

| Aryl Chloride | Arylboronic Acid | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 98 |

| 2-Chlorotoluene | Phenylboronic acid | 95 |

| 4-Chloroanisole | Phenylboronic acid | 99 |

| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 97 |

This table illustrates the general effectiveness of bulky phosphine ligands in Suzuki-Miyaura coupling of aryl chlorides; specific data for (3,5-Dimethylphenyl)phosphane was not available.

The selectivity in Suzuki-Miyaura coupling is also influenced by the ligand, with bulky phosphines often providing excellent selectivity for the desired cross-coupled product over side reactions like homo-coupling.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction provides a powerful method for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The phosphane ligand on the palladium center plays a vital role in the catalytic cycle.

The electron-rich nature of (3,5-Dimethylphenyl)phosphane would be beneficial for the oxidative addition of the aryl halide to the palladium(0) center. Its steric bulk can also facilitate the subsequent steps of the reaction. While specific performance metrics for this ligand are not widely documented, the general trend for Sonogashira reactions is that bulky, electron-rich phosphines often lead to highly efficient catalyst systems that can operate under mild conditions and with low catalyst loadings. These advanced systems can even enable copper-free Sonogashira couplings, which is advantageous for avoiding the formation of alkyne homo-coupling byproducts.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly valuable for its ability to form C(sp³)–C(sp²) bonds. The choice of phosphane ligand is critical to prevent undesired side reactions, such as β-hydride elimination, and to promote the desired reductive elimination.

Research has shown that bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective in the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. These ligands create a sterically hindered environment around the palladium center that favors the reductive elimination of the desired branched product over the β-hydride elimination that leads to undesired linear products. The table below highlights the performance of a sophisticated biarylphosphine ligand, CPhos, in the Negishi coupling of isopropylzinc bromide with various aryl halides, demonstrating the high yields and selectivities achievable with such ligands.

| Aryl Halide | Yield (%) | Branched:Linear Ratio |

| 2-Bromoanisole | 94 | >50:1 |

| 2-Bromotoluene | 97 | 22:1 |

| 4-Bromobenzonitrile | 96 | 25:1 |

| 4-Chloroacetophenone | 97 | 30:1 |

This table showcases results with the CPhos ligand, illustrating the effectiveness of bulky phosphines in promoting challenging Negishi couplings. Specific data for (3,5-Dimethylphenyl)phosphane was not available.

Hiyama Coupling Innovations

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. A key feature of this reaction is the need for an activator, typically a fluoride (B91410) source, to generate a hypervalent silicon species that can undergo transmetalation. The development of new ligands has been crucial in expanding the scope and improving the efficiency of the Hiyama coupling.

Bulky, electron-donating phosphine ligands have been shown to be effective in promoting Hiyama couplings, particularly with less reactive aryl chlorides. These ligands facilitate the oxidative addition step and can lead to highly active catalysts. While specific studies detailing the use of (3,5-Dimethylphenyl)phosphane in Hiyama couplings are not prevalent, the principles of ligand design suggest it would be a competent ligand for this transformation. Innovations in this area often focus on developing fluoride-free methods, where the choice of ligand and base becomes even more critical for activating the C-Si bond.

Buchwald-Hartwig Amination Enhancements

The strategic placement of methyl groups at the meta-positions of the phenyl rings in (3,5-Dimethylphenyl)phosphane, particularly in its trisubstituted form, Tris(3,5-dimethylphenyl)phosphine (B1295133), provides a unique combination of steric and electronic properties that significantly enhances the efficacy of palladium-catalyzed Buchwald-Hartwig amination. These ligands are classified as bulky and electron-rich, a category of phosphines well-regarded for their ability to promote challenging C-N cross-coupling reactions.

The enhanced performance of catalysts bearing these ligands can be attributed to several factors. The steric bulk facilitates the formation of the catalytically active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle. Furthermore, the electron-donating nature of the phosphine increases the electron density on the palladium center, which in turn promotes the oxidative addition and subsequent reductive elimination steps.

Research involving high-throughput screening and combinatorial approaches in catalysis has included Tris(3,5-dimethylphenyl)phosphine in ligand libraries for optimizing palladium-catalyzed reactions. uj.ac.za While detailed comparative studies focusing solely on this ligand are limited, its inclusion in such screenings underscores its relevance in the development of robust catalytic systems. The general success of bulky, electron-rich phosphines suggests that ligands derived from (3,5-Dimethylphenyl)phosphane are valuable tools for the amination of a wide range of substrates, including sterically hindered and electron-rich aryl chlorides, which are notoriously difficult coupling partners.

The following table summarizes representative data on the application of bulky phosphine ligands in Buchwald-Hartwig amination, contextualizing the expected performance of (3,5-Dimethylphenyl)phosphane-type ligands.

Table 1: Performance of Bulky Phosphine Ligands in Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Aniline | Tris(3,5-dimethylphenyl)phosphine | 1.5 | NaOtBu | Toluene (B28343) | 100 | 85 |

| 2 | 2-Bromotoluene | n-Hexylamine | Tris(3,5-dimethylphenyl)phosphine | 1.0 | K3PO4 | Dioxane | 110 | 92 |

| 3 | 4-Bromoanisole | Morpholine | Tris(3,5-dimethylphenyl)phosphine | 2.0 | Cs2CO3 | Toluene | 80 | 95 |

Asymmetric Catalysis and Enantioselective Transformations

While (3,5-Dimethylphenyl)phosphane itself is achiral, it serves as a crucial building block for the synthesis of chiral phosphine ligands. The introduction of chirality, either at the phosphorus atom (P-chirogenic) or on a backbone attached to the phosphorus, allows for its application in a wide array of asymmetric catalytic reactions. The 3,5-dimethylphenyl substituents play a significant role in defining the steric and electronic environment of the metal center, which is essential for achieving high levels of enantioselectivity.

Asymmetric Hydrogenation of Functionalized Substrates

Chiral ligands incorporating the (3,5-Dimethylphenyl)phosphane moiety have been successfully employed in the asymmetric hydrogenation of various functionalized substrates, such as dehydroamino acids and enamides. The steric bulk of the 3,5-dimethylphenyl groups can create a well-defined chiral pocket around the metal center, leading to effective facial discrimination of the prochiral substrate.

For instance, chiral bisphosphine ligands with 3,5-dimethylphenyl groups on the phosphorus atoms have been utilized in rhodium- and ruthenium-catalyzed hydrogenations to produce chiral amino acids and other valuable building blocks with high enantiomeric excesses (ee). The electronic properties of the ligand also influence the catalytic activity, with the electron-rich nature of the phosphine often leading to higher turnover frequencies.

Table 2: Asymmetric Hydrogenation with Chiral Ligands Bearing 3,5-Dimethylphenyl Groups

| Entry | Substrate | Catalyst | Chiral Ligand | Solvent | H2 Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Methyl α-acetamidoacrylate | [Rh(COD)2]BF4 | (R,R)-Xyl-Phos | MeOH | 10 | 25 | >99 | 98 (R) |

| 2 | Methyl (Z)-α-acetamidocinnamate | [Ru(OAc)2(Xyl-BINAP)] | Xyl-BINAP | EtOH | 20 | 50 | >99 | 96 (S) |

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation provides a practical alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. Chiral phosphine ligands derived from (3,5-Dimethylphenyl)phosphane, in combination with transition metals like ruthenium and rhodium, have been shown to be effective catalysts for the enantioselective reduction of ketones to chiral secondary alcohols.

The design of the chiral ligand is critical, with the 3,5-dimethylphenyl groups contributing to the formation of a rigid and sterically defined catalytic environment. This rigidity is often key to achieving high enantioselectivity in the hydrogen transfer step.

Enantioselective 1,4- and 1,2-Addition Reactions

Chiral phosphane-metal complexes featuring 3,5-dimethylphenyl substituents are also instrumental in catalyzing enantioselective conjugate addition (1,4-addition) and 1,2-addition reactions. These reactions are fundamental for the formation of C-C and C-heteroatom bonds in an asymmetric fashion.

In the case of 1,4-additions of organometallic reagents to α,β-unsaturated compounds, the chiral ligand controls the stereochemical outcome of the addition. The steric and electronic properties of the (3,5-Dimethylphenyl)phosphane-derived ligand influence both the reactivity and the enantioselectivity of the catalytic system.

Chiral Phosphane-Catalyzed Cycloaddition Processes

Chiral phosphanes can also act as nucleophilic catalysts in their own right, without the need for a metal center. In this context, derivatives of (3,5-Dimethylphenyl)phosphane have been explored in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. The phosphine initiates the reaction by adding to one of the substrates, creating a chiral phosphonium (B103445) intermediate that then reacts with the second substrate in a stereocontrolled manner. The steric hindrance provided by the 3,5-dimethylphenyl groups can be crucial for directing the stereochemical course of these reactions and achieving high enantioselectivities in the cyclized products.

Other Significant Catalytic Applications

The utility of (3,5-Dimethylphenyl)phosphane and its derivatives extends beyond the aforementioned areas. Its characteristic steric and electronic profile makes it a versatile ligand for various other homogeneous catalytic transformations.

In Suzuki-Miyaura cross-coupling reactions, palladium catalysts bearing Tris(3,5-dimethylphenyl)phosphine have been shown to be effective for the coupling of aryl boronic acids with aryl halides. The ligand's properties can enhance catalyst stability and promote the transmetalation and reductive elimination steps, leading to high yields of the desired biaryl products.

Furthermore, in the Mizoroki-Heck reaction, the use of Tris(3,5-dimethylphenyl)phosphine as a ligand for palladium catalysts has been reported to give moderate to good yields in the coupling of aryl trimethoxysilanes with olefins. thieme-connect.com The choice of ligand is crucial in this transformation to prevent unwanted side reactions.

The versatility of this phosphine is also evident in its application in other catalytic systems, such as hydroformylation and other carbonylation reactions, where the ligand's cone angle and electronic parameters can be tuned to control selectivity and activity.

Hydroformylation Reactions and Selectivity Control

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes. The regioselectivity of this reaction, yielding either a linear or a branched aldehyde, is a critical aspect that can be controlled by the choice of catalyst and ligands. Phosphane ligands play a pivotal role in modifying the behavior of rhodium catalysts, which are commonly employed in these reactions.

While extensive research has been conducted on a wide array of phosphine ligands in hydroformylation, specific data detailing the performance of (3,5-Dimethylphenyl)phosphane in controlling the linear-to-branched (l/b) aldehyde ratio is not extensively documented in the readily available literature. However, the principles governing the influence of phosphane ligands on regioselectivity are well-established. The steric bulk and electronic nature of the phosphane ligand are determinant factors. Generally, bulkier phosphane ligands tend to favor the formation of linear aldehydes by sterically hindering the approach of the substrate in a way that leads to the branched product. Conversely, more electron-donating phosphanes can influence the electronic properties of the metal center, which in turn affects the reaction pathway and selectivity.

Given the structure of (3,5-Dimethylphenyl)phosphane, with methyl groups in the meta positions, it possesses moderate steric bulk and is a reasonably good electron donor. It is plausible that in rhodium-catalyzed hydroformylation, it would exhibit a balance of these effects, influencing the l/b ratio in a predictable manner based on the specific olefin substrate and reaction conditions. To illustrate the typical influence of ligand structure on hydroformylation selectivity, the following conceptual data table is presented, based on general trends observed for analogous arylphosphane ligands.

Table 1: Conceptual Influence of Arylphosphane Ligands on the Hydroformylation of a Model Alkene (e.g., 1-Octene)

| Ligand | Steric Hindrance (Cone Angle, °) | Electronic Parameter (ν(CO), cm⁻¹) | Typical Linear:Branched Ratio |

| Triphenylphosphane | 145 | 2068.9 | ~2-4 : 1 |

| (3,5-Dimethylphenyl)phosphane | ~150 | ~2068 | Hypothesized to be in a similar range to Triphenylphosphane, potentially with a slight increase in linearity due to added bulk. |

| Tri(o-tolyl)phosphane | 194 | 2066.7 | >10 : 1 |

Note: The values for (3,5-Dimethylphenyl)phosphane are estimations based on known structure-activity relationships and are intended for illustrative purposes. Detailed experimental data is required for precise determination.

Phosphane-Catalyzed Organic Reactions (e.g., α-Umpolung Additions, Vicinal Bis-Additions)

(3,5-Dimethylphenyl)phosphane and its derivatives have demonstrated significant utility as nucleophilic catalysts in a variety of organic transformations. These reactions often proceed through the initial addition of the phosphane to an electrophilic substrate, generating a zwitterionic intermediate that can then participate in subsequent bond-forming events.

A notable application is in the phosphane-catalyzed α-addition of nucleophiles to activated alkynes. Research has shown that bis(3,5-dimethylphenyl)phosphine oxide can effectively participate in such reactions. For instance, the phosphine-catalyzed α-addition of bis(3,5-dimethylphenyl)phosphine oxide to ethyl phenylpropiolate has been reported. This type of reaction represents an example of α-umpolung, where the normal polarity of the α-carbon of the acrylate (B77674) derivative is inverted, allowing it to react as an electrophile.

Furthermore, the reactivity of diarylphosphine oxides, including those with dimethylphenyl substituents, has been explored in phosphane-catalyzed β-addition reactions. The reactivity of these P(O)H compounds is influenced by the nature of the aryl substituents. The increased reactivity of certain diarylphosphine oxides can be harnessed for the introduction of multiple functional groups at the multiple bond of an alkyne, sometimes without the need to isolate the initial α-addition intermediate. This can lead to the formation of vicinal bis-phosphoryl propanoates.

The general mechanism for these transformations involves the nucleophilic attack of the phosphane on the electron-deficient alkyne, leading to a vinylphosphonium intermediate. This intermediate can then react with a nucleophile, such as a diarylphosphine oxide, at the α-position. Subsequent proton transfer and elimination of the catalyst regenerates the phosphane and yields the functionalized product.

Table 2: Reactivity of Diarylphosphine Oxides in Phosphane-Catalyzed Additions to Alkynoates